molecular formula C10H14BrNO2S B1294173 2-bromo-N,N-diethylbenzenesulfonamide CAS No. 65000-12-6

2-bromo-N,N-diethylbenzenesulfonamide

Cat. No.: B1294173
CAS No.: 65000-12-6
M. Wt: 292.19 g/mol
InChI Key: WKVJAILVGFQCTD-UHFFFAOYSA-N
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Description

2-bromo-N,N-diethylbenzenesulfonamide is an organic compound with the molecular formula C10H14BrNO2S. It is a sulfonamide derivative where a bromine atom is substituted at the second position of the benzene ring, and the sulfonamide group is bonded to two ethyl groups. This compound is known for its applications in organic synthesis and medicinal chemistry.

Scientific Research Applications

2-bromo-N,N-diethylbenzenesulfonamide has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

    Biological Studies: Used in studies involving enzyme inhibition and protein interactions.

    Industrial Applications: Employed in the production of specialty chemicals and materials.

Safety and Hazards

While specific safety and hazard information for 2-bromo-N,N-diethylbenzenesulfonamide is not available, general precautions should be taken while handling it, such as avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-bromo-N,N-diethylbenzenesulfonamide can be synthesized through the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N,N-diethylbenzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Nucleophilic Substitution: Products include substituted sulfonamides.

    Oxidation: Products include sulfonic acids.

    Reduction: Products include primary amines.

Mechanism of Action

The mechanism of action of 2-bromo-N,N-diethylbenzenesulfonamide involves its interaction with biological molecules:

    Molecular Targets: It can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: The compound may interfere with metabolic pathways by binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N,N-dipropylbenzenesulfonamide
  • 2-bromo-N,N-dimethylbenzenesulfonamide
  • 2-bromo-N,N-diisopropylbenzenesulfonamide

Uniqueness

2-bromo-N,N-diethylbenzenesulfonamide is unique due to its specific substitution pattern and the presence of ethyl groups, which can influence its reactivity and interactions compared to other similar compounds .

Properties

IUPAC Name

2-bromo-N,N-diethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-3-12(4-2)15(13,14)10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVJAILVGFQCTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650050
Record name 2-Bromo-N,N-diethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65000-12-6
Record name Benzenesulfonamide, 2-bromo-N,N-diethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65000-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N,N-diethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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